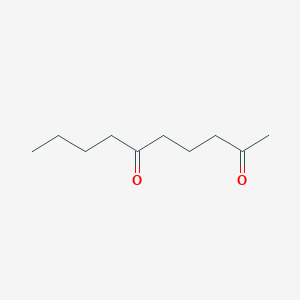
2,6-Decanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Decanedione is an organic compound with the molecular formula C10H18O2 It is a diketone, meaning it contains two ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Decanedione can be synthesized through several methods. One common synthetic route involves the oxidation of 2,6-decanediol using an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions and yields the desired diketone.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 2,6-decanediol. This process involves the use of a metal catalyst, such as palladium or platinum, at elevated temperatures. The reaction is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,6-Decanedione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones or alcohols, depending on the nucleophile used.
Scientific Research Applications
2,6-Decanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: It is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,6-decanedione exerts its effects involves its interaction with various molecular targets and pathways. As a diketone, it can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways and influence cellular functions.
Comparison with Similar Compounds
2,6-Decanedione can be compared with other diketones, such as 2,4-pentanedione and 2,5-hexanedione. While these compounds share similar structural features, this compound is unique due to its longer carbon chain, which can influence its physical properties and reactivity. The longer chain also makes it more hydrophobic, which can affect its solubility and interactions with biological membranes.
List of Similar Compounds
- 2,4-Pentanedione
- 2,5-Hexanedione
- 2,7-Octanedione
These compounds can be used as references to understand the unique properties and applications of this compound.
Properties
CAS No. |
103984-05-0 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
decane-2,6-dione |
InChI |
InChI=1S/C10H18O2/c1-3-4-7-10(12)8-5-6-9(2)11/h3-8H2,1-2H3 |
InChI Key |
DKPVXPJTIIVELJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















